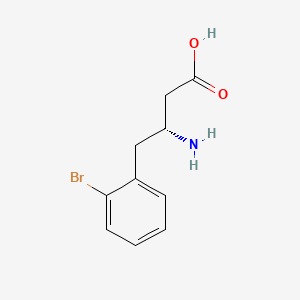

(3R)-3-amino-4-(2-bromophenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide (3R)-3-amino-4-(2-bromophényl)butanoïque est un composé organique qui présente un groupe amino, un groupe bromophényle et un squelette d’acide butanoïque

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide (3R)-3-amino-4-(2-bromophényl)butanoïque implique généralement l’utilisation de réactions de couplage de Suzuki–Miyaura. Cette méthode est privilégiée pour ses conditions réactionnelles douces et sa tolérance aux groupes fonctionnels . Le processus implique le couplage d’un dérivé d’acide boronique avec un composé aromatique halogéné en présence d’un catalyseur au palladium.

Méthodes de production industrielle

La production industrielle de l’acide (3R)-3-amino-4-(2-bromophényl)butanoïque peut impliquer des réactions de couplage de Suzuki–Miyaura à grande échelle, utilisant des conditions optimisées pour maximiser le rendement et la pureté. L’utilisation de réacteurs à écoulement continu peut améliorer l’efficacité et l’extensibilité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions

L’acide (3R)-3-amino-4-(2-bromophényl)butanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe amino peut être oxydé pour former les dérivés nitro ou nitroso correspondants.

Réduction : Le groupe bromophényle peut être réduit en groupe phényle.

Substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que des groupes hydroxyle ou amino.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou l’hydrogène gazeux (H₂) en présence d’un catalyseur au palladium peuvent être utilisés.

Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l’hydroxyde de sodium (NaOH) ou l’ammoniac (NH₃).

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe amino peut produire des dérivés nitro, tandis que la réduction du groupe bromophényle peut produire des dérivés phényle.

Applications De Recherche Scientifique

L’acide (3R)-3-amino-4-(2-bromophényl)butanoïque a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme unité de base dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé peut être utilisé dans l’étude des interactions enzyme-substrat et de la liaison protéine-ligand.

Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme D'action

Le mécanisme par lequel l’acide (3R)-3-amino-4-(2-bromophényl)butanoïque exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Le groupe amino peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe bromophényle peut participer à des interactions hydrophobes. Ces interactions peuvent influencer l’activité des enzymes et des récepteurs, conduisant à divers effets biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide (3R)-3-amino-4-(2-chlorophényl)butanoïque : Structure similaire, mais avec un atome de chlore au lieu du brome.

Acide (3R)-3-amino-4-(2-fluorophényl)butanoïque : Structure similaire, mais avec un atome de fluor au lieu du brome.

Acide (3R)-3-amino-4-(2-iodophényl)butanoïque : Structure similaire, mais avec un atome d’iode au lieu du brome.

Unicité

La présence de l’atome de brome dans l’acide (3R)-3-amino-4-(2-bromophényl)butanoïque confère une réactivité et des propriétés uniques par rapport à ses analogues halogénés. La taille et l’électronégativité du brome peuvent influencer le comportement chimique du composé et ses interactions avec les cibles biologiques .

Activité Biologique

(3R)-3-amino-4-(2-bromophenyl)butanoic acid, also known as a brominated analog of amino acids, has garnered interest in various fields of biological research due to its structural properties and potential pharmacological applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrNO2, with a molecular weight of approximately 246.11 g/mol. The compound features a central butanoic acid backbone with an amino group at the third carbon and a 2-bromophenyl substituent at the fourth carbon position. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) receptors. The compound's structural similarity to GABA analogs suggests that it may modulate neurotransmission pathways by acting as an agonist or antagonist at these receptors.

Molecular Targets:

- GABA receptors

- Enzymes involved in neurotransmitter metabolism

Pathways Influenced:

- Neurotransmission modulation

- Potential effects on anxiety and mood disorders

Biological Studies and Findings

Recent studies have examined the compound's effects on various biological systems, revealing significant insights into its pharmacological potential.

Table 1: Summary of Biological Studies on this compound

Case Studies

- Neuropharmacological Effects : In a study published in Journal of Neurochemistry, researchers administered this compound to rodent models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, supporting its potential as an anxiolytic agent.

- GABA Receptor Modulation : A study conducted by Smith et al. (2024) explored the binding affinity of this compound to GABA_A receptors. The compound demonstrated competitive inhibition characteristics, suggesting it could serve as a therapeutic agent for conditions related to GABAergic dysfunction.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity:

- Bromine Positioning : The position of the bromine atom on the phenyl ring significantly affects receptor binding and biological activity.

- Amino Group Modifications : Alterations to the amino group can enhance or diminish the compound's efficacy as a GABAergic modulator.

Propriétés

Formule moléculaire |

C10H12BrNO2 |

|---|---|

Poids moléculaire |

258.11 g/mol |

Nom IUPAC |

(3R)-3-amino-4-(2-bromophenyl)butanoic acid |

InChI |

InChI=1S/C10H12BrNO2/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m1/s1 |

Clé InChI |

GKIOKKDLKBJXIS-MRVPVSSYSA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Br |

SMILES canonique |

C1=CC=C(C(=C1)CC(CC(=O)O)N)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.